The compound DYRKs-IN-2 is synthesized through structure-based optimization strategies, often derived from initial lead compounds like LDN192960. It falls under the classification of small-molecule inhibitors and is specifically designed to inhibit the activity of DYRK2 by binding to its ATP-binding site, thereby preventing substrate phosphorylation .
The synthesis of DYRKs-IN-2 involves several steps of chemical modification and optimization based on structure-activity relationship studies. Initially, lead compounds are identified through high-throughput screening or computational modeling. Subsequent rounds of synthesis focus on enhancing selectivity and potency. For instance, modifications to the acridine core and side chains are performed to improve interactions with DYRK2's binding pocket. The use of co-crystallization techniques allows researchers to visualize these interactions at a molecular level, providing insights for further modifications .
The molecular structure of DYRKs-IN-2 reveals a complex arrangement that facilitates its binding to the ATP-binding site of DYRK2. The compound typically features an acridine core with various functional groups that enhance its interaction with the kinase. Crystallographic studies have shown that water molecules play a critical role in stabilizing these interactions by acting as bridges between the compound and key amino acid residues within the binding site .
Key structural data includes:
DYRKs-IN-2 undergoes specific chemical reactions when interacting with DYRK2, primarily involving non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The binding mechanism typically involves:
These interactions are crucial for the inhibitor's effectiveness in blocking the phosphorylation activity of DYRK2, which is essential for downstream signaling pathways involved in cell proliferation and survival .
The mechanism of action for DYRKs-IN-2 involves competitive inhibition at the ATP-binding site of DYRK2. By occupying this site, DYRKs-IN-2 prevents ATP from binding, thereby inhibiting the kinase's ability to phosphorylate target substrates. This inhibition can lead to significant alterations in cellular signaling pathways that are regulated by DYRK2, including those involved in cancer progression and neurodevelopmental processes.
Quantitative phosphoproteomic analyses have demonstrated that treatment with DYRKs-IN-2 results in downregulation of numerous phosphosites associated with critical cellular functions, indicating its potential as a therapeutic agent .
Relevant data from studies indicate that structural modifications can significantly affect both potency and selectivity against related kinases .
DYRKs-IN-2 has significant potential applications in various fields:
The dual-specificity tyrosine-regulated kinases (DYRKs) belong to the CMGC superfamily of protein kinases, characterized by their unique ability to autophosphorylate tyrosine residues while phosphorylating substrates exclusively on serine/threonine residues [3] [7]. This family is subdivided into two phylogenetically distinct classes:
All DYRKs undergo intramolecular tyrosine autophosphorylation during translation, resulting in constitutively active kinases that regulate diverse cellular processes:
Table 1: Structural and Functional Features of DYRK Kinases
Class | Members | Key Domains | Cellular Localization | Primary Functions |
---|---|---|---|---|
Class I | DYRK1A | NLS, PEST, DH-box | Nucleus/Cytoplasm | Cell cycle arrest, neuronal development |
DYRK1B | NLS, PEST, DH-box | Cytoplasm | Chemoresistance, Hedgehog signaling | |
Class II | DYRK2 | NAPA, DH-box | Cytoplasm/Nucleus* | p53 activation, proteasome regulation |
DYRK3 | NAPA, DH-box | Stress granules | mTOR signaling, stress response | |
DYRK4 | NAPA, DH-box | Nucleus | Spermatogenesis |
*Translocates to nucleus upon DNA damage [3] [4] [7]*
DYRK1A and DYRK1B exhibit context-dependent roles in cancer progression, though predominantly as oncogenic drivers in solid tumors:
DYRK1A:
DYRK1B:
Table 2: Oncogenic Mechanisms of DYRK1A and DYRK1B in Human Cancers
Kinase | Key Substrates | Oncogenic Effects | Validated Cancer Types | Inhibition Outcomes |
---|---|---|---|---|
DYRK1A | Cyclin D1, p27^Kip1^, SNAIL | G0/G1 arrest, EMT, angiogenesis | TNBC, Colorectal, Glioblastoma | Reduced metastasis, tumor shrinkage |
DYRK1B | GLI1, SOX2, p21^Cip1^ | Hedgehog activation, CSC maintenance | Pancreatic, Ovarian, Basal cell carcinoma | Resensitization to chemotherapy |
DYRK2 exemplifies functional duality, acting as either an oncogene or tumor suppressor depending on tissue context, substrate availability, and mutational status:
Oncogenic Roles:
Tumor-Suppressive Roles:
Pan-Cancer Analysis Insights:
Table 3: DYRK2 Functional Duality Across Cancer Types
Cancer Type | DYRK2 Role | Key Mechanism | Prognostic Association |
---|---|---|---|
TNBC | Oncogene | HSF1 phosphorylation → Proteostasis | High expression → Poor survival |
Liver (HCC) | Oncogene | Proteasome activation → p53 degradation | Amplification → Metastasis |
Renal (KIRC) | Tumor suppressor | p53 phosphorylation → Apoptosis | Low expression → Poor survival |
Endometrial | Oncogene | Kinase domain mutations (R274Q) | Mutations → Reduced progression-free survival |
The compelling oncogenic functions of DYRKs across malignancies underscore their therapeutic relevance:
DYRKs-IN-2 as a Lead Compound:This potent small-molecule inhibitor targets both DYRK1A (IC~50~ = 12.8 nM) and DYRK1B (IC~50~ = 30.6 nM) with high selectivity over class II DYRKs [1] [6]. It exhibits:
Table 4: Profile of DYRKs-IN-2
Property | Value | Significance |
---|---|---|
Chemical Name | Example 132 (Patent designation) | Not publicly disclosed |
CAS Number | 1386980-04-6 | Unique compound identifier |
Molecular Formula | C~32~H~38~ClN~9~O~3~ | Molecular weight: 632.16 g/mol |
DYRK1A IC~50~ | 12.8 nM | High potency against primary target |
DYRK1B IC~50~ | 30.6 nM | Broad anti-class I activity |
Cellular EC~50~ (SW620) | 22.8 nM | Robust in vitro antitumor activity |
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